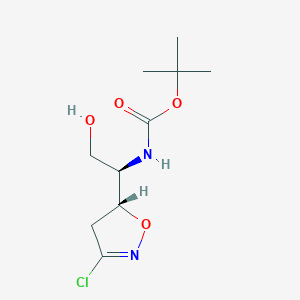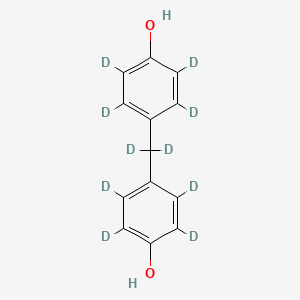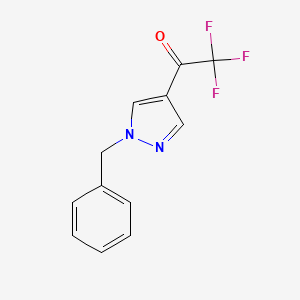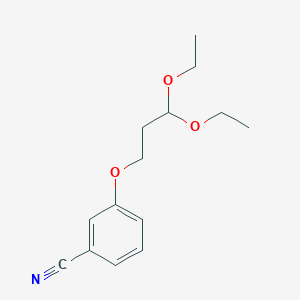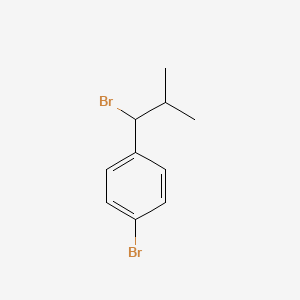![molecular formula C20H20FNO3S B1443946 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate CAS No. 1391194-50-5](/img/structure/B1443946.png)
5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Overview
Description
5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a useful research compound. Its molecular formula is C20H20FNO3S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-Fluoro prasugrel is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .
Mode of Action
4-Fluoro prasugrel is a prodrug, which means it is metabolized in the body to produce an active compound . This active metabolite irreversibly binds to the P2Y12 receptor on platelets . By doing so, it prevents the activation of the glycoprotein GPIIb/IIIa receptor complex . This action inhibits ADP-mediated platelet activation and aggregation .
Biochemical Pathways
The action of 4-Fluoro prasugrel affects the biochemical pathway of platelet activation and aggregation . By inhibiting the P2Y12 receptor, it prevents the activation of the GPIIb/IIIa receptor complex . This complex is crucial for platelets to bind to fibrinogen, an essential step in the formation of blood clots . Therefore, the inhibition of this pathway reduces the risk of thrombotic cardiovascular events .
Pharmacokinetics
The pharmacokinetics of 4-Fluoro prasugrel involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed, with a bioavailability of over 79% . It is metabolized in the liver to its active metabolite . The active metabolite has a volume of distribution of 44-68 L . The elimination of 4-Fluoro prasugrel involves the excretion of inactive metabolites, with about 68% excreted in the urine and 27% in the feces .
Result of Action
The result of 4-Fluoro prasugrel’s action is a significant reduction in platelet activation and aggregation . This leads to a decreased risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .
Action Environment
The action of 4-Fluoro prasugrel can be influenced by various environmental factors. For instance, the presence of other medications that increase the risk of bleeding, such as warfarin, heparin, fibrinolytic therapy, and long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs), can increase the risk of bleeding associated with 4-Fluoro prasugrel . Additionally, patient-specific factors such as age, body weight, and history of certain conditions can also influence the drug’s action, efficacy, and stability .
Properties
IUPAC Name |
[5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13/h4-7,10,14,19H,2-3,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXRRKWLOOSELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391194-50-5 | |
| Record name | 4-Fluoro prasugrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-FLUORO PRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WD5R317I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate in the context of Prasugrel?
A: This compound is identified as "impurity-III" in the research paper focusing on the identification and characterization of related substances found during Prasugrel development. [] It represents one of the six impurities detected using a gradient high-performance liquid chromatography (HPLC) method. While the paper focuses on characterizing these impurities, it doesn't delve into their specific biological activities or implications regarding Prasugrel's efficacy or safety.
Q2: How was this compound characterized in the study?
A2: The researchers utilized a multifaceted approach to characterize this impurity:
- LC-MS: Liquid chromatography–mass spectrometry was employed to determine the molecular mass of the impurity. []
- Synthesis: The impurity was synthesized to confirm its structure and to enable further analysis. []
- Co-injection: The synthesized impurity was co-injected with samples containing the impurity. Matching retention times in HPLC analysis provided further confirmation of the compound's identity. []
- Spectroscopy: The researchers used a combination of spectroscopic techniques - IR (infrared spectroscopy), NMR (nuclear magnetic resonance), and MS (mass spectrometry) - to analyze the structural features and confirm the identity of the impurity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



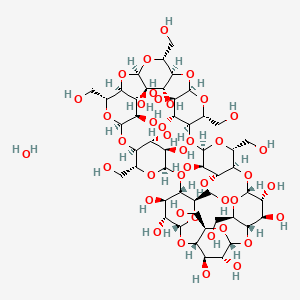
![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)
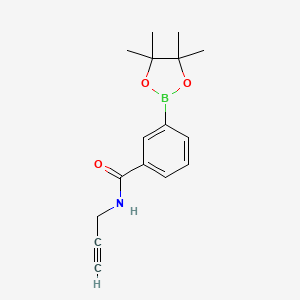

![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)
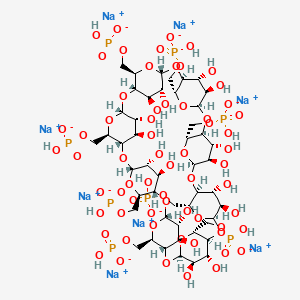
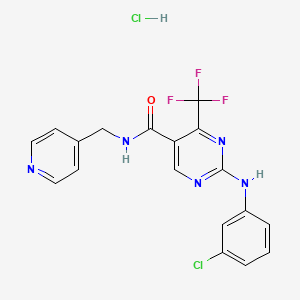
![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)
